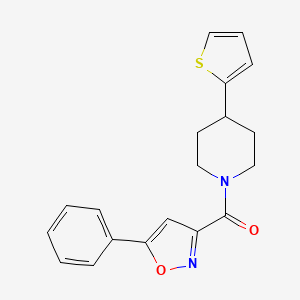

![molecular formula C16H15N3O3S B2404874 2-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)acetamide CAS No. 687582-38-3](/img/structure/B2404874.png)

2-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)acetamide” is a chemical compound with the molecular formula C16H23N3O3S . It has a molecular weight of 337.4 g/mol . The IUPAC name for this compound is 2-(2,4-dioxo-1 H -thieno [3,2-d]pyrimidin-3-yl)- N - (2-ethylhexyl)acetamide .

Molecular Structure Analysis

The compound has a complex structure with several functional groups. The InChI string for this compound is InChI=1S/C16H23N3O3S/c1-3-5-6-11 (4-2)9-17-13 (20)10-19-15 (21)14-12 (7-8-23-14)18-16 (19)22 . The Canonical SMILES for this compound is CCCCC (CC)CNC (=O)CN1C (=O)C2=C (C=CS2)NC1=O .Physical And Chemical Properties Analysis

The compound has several computed properties. It has a molecular weight of 337.4 g/mol, XLogP3-AA of 3.1, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 8, Exact Mass of 337.14601278 g/mol, Monoisotopic Mass of 337.14601278 g/mol, Topological Polar Surface Area of 107 Ų, Heavy Atom Count of 23, and Formal Charge of 0 . The solubility of this compound is 33.5 [ug/mL] (The mean of the results at pH 7.4) .Aplicaciones Científicas De Investigación

Antibacterial Activity

The compound 2-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)acetamide (let’s call it Compound A for brevity) has demonstrated broad-spectrum antibacterial activity. In a study, Compound A exhibited a minimum inhibitory concentration (MIC) ranging from 0.49 to 3.9 μg/mL against various bacterial strains . Researchers have explored its potential as an antimicrobial agent, particularly against bacterial infections.

Antifungal Properties

Compound A also shows reasonable antifungal activity, with an MIC of 31.25 μg/mL. This suggests its potential in combating fungal infections . Investigating its mechanism of action and optimizing its efficacy could lead to novel antifungal treatments.

Drug Development

Pharmacokinetic studies indicate that Compound A possesses favorable traditional drug-like properties. Researchers have used this information to design a small library of related compounds. Among these, seven compounds (including Compound A) demonstrated broad antimicrobial activity (MIC = 0.49–7.81 μg/mL) and selectivity indices greater than 5.6 against normal colon cells . These findings highlight Compound A’s potential as a lead compound for drug development.

Green Synthesis

Researchers have developed a clean, green, and efficient protocol for synthesizing a series of related compounds (2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones) using microwave-assisted reactions in water. While this specific study focuses on related compounds, the methodology could be adapted for Compound A as well .

Structural Modifications

Researchers can explore structural modifications of Compound A to enhance its activity, improve pharmacokinetics, or reduce toxicity. Rational design and computational modeling could guide these efforts.

Fares, M., Abd El Hadi, S. R., Eladwy, R. A., Shoun, A. A., Abdel-Aziz, M. M., Eldehna, W. M., … Keller, P. A. (2018). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Organic & Biomolecular Chemistry, 16(18), 3423–3433. Link

A clean green, efficient and facile protocol was developed for the synthesis of a series of 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones in water with good yield by the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation. The DBU–H2O system can be recycled five times. Link

Mecanismo De Acción

Target of Action

The compound, also known as 2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-phenylethyl)acetamide, exhibits activity as a fungicide . It is also reported to have antitumor properties, acting as an inhibitor of EZH2 (Enhancer of Zeste Homolog 2) , a critical component of the polycomb repressive complex 2 (PRC2) that plays a key role in gene silencing.

Mode of Action

As a fungicide, the compound works by inhibiting the growth of fungal pathogens in plants . As an EZH2 inhibitor, it prevents the methylation of histone H3 at lysine 27 (H3K27), thereby disrupting the function of PRC2 and leading to the reactivation of silenced genes that control cell proliferation .

Biochemical Pathways

The compound affects the histone methylation pathway in cancer cells. By inhibiting EZH2, it prevents the addition of methyl groups to H3K27. This alteration in histone methylation status can lead to changes in gene expression, particularly of genes involved in cell cycle regulation and apoptosis .

Pharmacokinetics

As a small molecule, it is likely to have good bioavailability and can be designed for oral administration .

Result of Action

The compound’s fungicidal action helps in the control of fungal pathogens in plants . Its antitumor action, on the other hand, can lead to significant effects on lymphoma cell morphology, induce apoptosis of cancer cells in a concentration-dependent manner, and inhibit their migration .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, in its role as a fungicide, the compound’s effectiveness can be affected by the specific strain of fungus, the plant species, and environmental conditions such as temperature and humidity . In the context of cancer treatment, factors such as the specific type of cancer, the patient’s overall health, and the presence of other medications can influence the compound’s efficacy .

Propiedades

IUPAC Name |

2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c20-13(17-8-6-11-4-2-1-3-5-11)10-19-15(21)14-12(7-9-23-14)18-16(19)22/h1-5,7,9H,6,8,10H2,(H,17,20)(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIXLRQKQLWKPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C3=C(C=CS3)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-sulfamoylphenethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2404792.png)

![N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B2404793.png)

![4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one](/img/structure/B2404794.png)

![2-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2404797.png)

![6-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2404799.png)

![5-Chloro-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2404800.png)

![N-(4-methoxyphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2404802.png)

![1-[[2-(1,3-Benzodioxol-5-ylamino)acetyl]amino]-3-methylthiourea](/img/structure/B2404803.png)

![5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2404805.png)